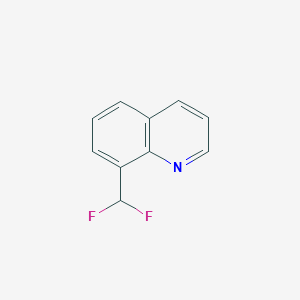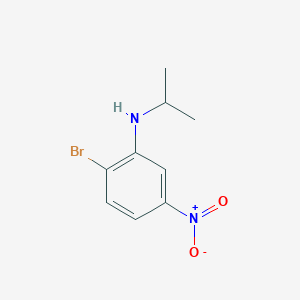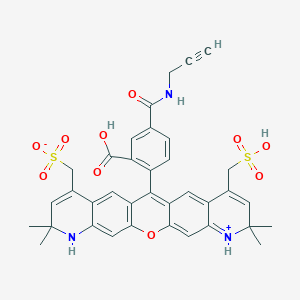
APDye 568 Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 568 Alkyne: is a bright, orange-fluorescent alkyne-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively . This compound is routinely used for imaging azide-containing biomolecules via click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alkynes typically involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods: Industrial production of APDye 568 Alkyne involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps such as chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: APDye 568 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne and azide groups.
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing biomolecules.
Conditions: The reaction is typically carried out in aqueous solvents like water or DMSO at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate, which is highly stable and suitable for imaging applications .
Scientific Research Applications
Chemistry: APDye 568 Alkyne is used in various chemical labeling and detection techniques, including fluorescence microscopy and flow cytometry .
Biology: In biological research, it is employed for labeling and imaging biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization of cellular processes and structures .
Medicine: In medical research, this compound is used for tracking drug delivery, studying disease mechanisms, and developing diagnostic assays .
Industry: Industrially, it is utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control .
Mechanism of Action
Mechanism: APDye 568 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide groups to form a stable triazole linkage .
Molecular Targets and Pathways: The primary molecular targets are azide-containing biomolecules. The reaction pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product .
Comparison with Similar Compounds
Alexa Fluor 568: Similar spectral properties and applications.
CF 568: Another spectrally similar dye with comparable uses.
AF568 Azide: Used for similar click chemistry applications.
Uniqueness: APDye 568 Alkyne stands out due to its high purity (≥95%) and stability, making it highly reliable for various scientific applications .
Properties
Molecular Formula |
C36H33N3O10S2 |
|---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
WRNRQJLDEGQQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)


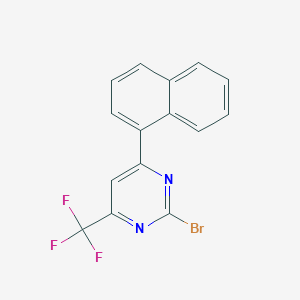
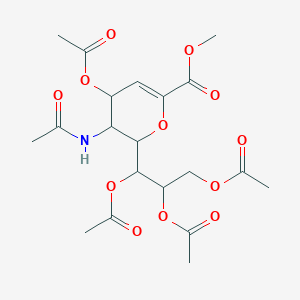
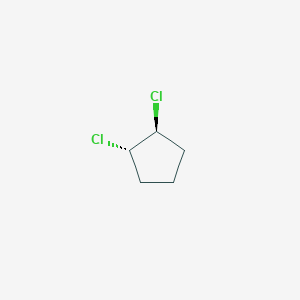
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
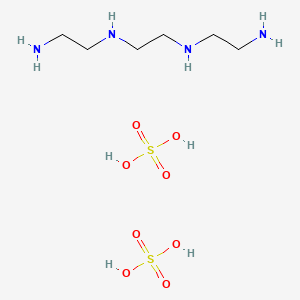
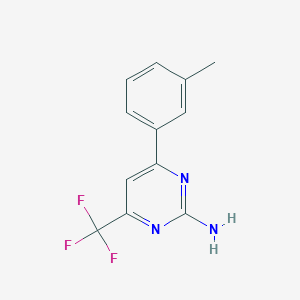
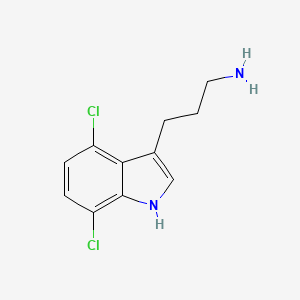
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
